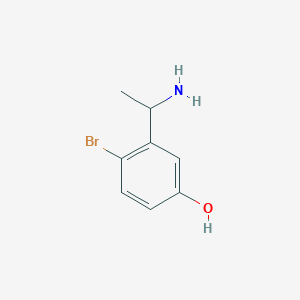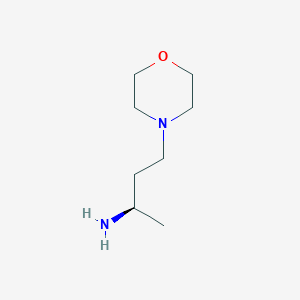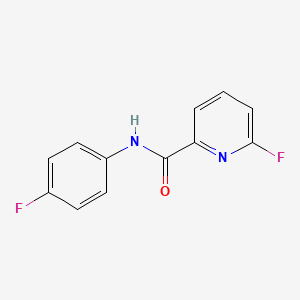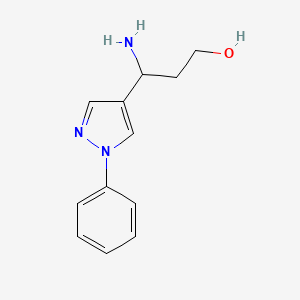
(3-(2-Bromothiazol-4-yl)propyl)phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(2-Bromothiazol-4-yl)propyl)phosphonic acid is a chemical compound with the molecular formula C6H9BrNO3PS It is characterized by the presence of a bromothiazole ring attached to a propyl chain, which is further connected to a phosphonic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2-Bromothiazol-4-yl)propyl)phosphonic acid typically involves the following steps:
Formation of the Bromothiazole Ring: The bromothiazole ring can be synthesized through the reaction of 2-aminothiazole with bromine in the presence of a suitable solvent.
Attachment of the Propyl Chain: The bromothiazole ring is then reacted with a propyl halide (such as propyl bromide) under basic conditions to form the (2-Bromothiazol-4-yl)propyl intermediate.
Introduction of the Phosphonic Acid Group: The final step involves the reaction of the (2-Bromothiazol-4-yl)propyl intermediate with a phosphonic acid derivative, such as diethyl phosphite, under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3-(2-Bromothiazol-4-yl)propyl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromothiazole ring to a thiazole ring.
Substitution: The bromine atom in the bromothiazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3-(2-Bromothiazol-4-yl)propyl)phosphonic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of (3-(2-Bromothiazol-4-yl)propyl)phosphonic acid involves its interaction with specific molecular targets and pathways. The bromothiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The phosphonic acid group can chelate metal ions, affecting various biochemical processes. These interactions can lead to the compound’s observed biological effects, such as antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also contains a bromothiazole ring and has been studied for its antimicrobial and anticancer properties.
Thiazole Derivatives: Various thiazole derivatives are known for their biological activities, including anti-inflammatory, antibacterial, and antifungal properties.
Uniqueness
(3-(2-Bromothiazol-4-yl)propyl)phosphonic acid is unique due to the presence of the phosphonic acid group, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C6H9BrNO3PS |
|---|---|
Peso molecular |
286.09 g/mol |
Nombre IUPAC |
3-(2-bromo-1,3-thiazol-4-yl)propylphosphonic acid |
InChI |
InChI=1S/C6H9BrNO3PS/c7-6-8-5(4-13-6)2-1-3-12(9,10)11/h4H,1-3H2,(H2,9,10,11) |
Clave InChI |
OXUVJDOWYHDPSM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(S1)Br)CCCP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



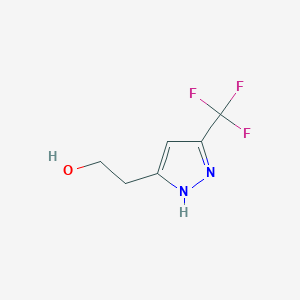
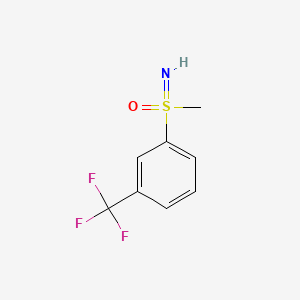
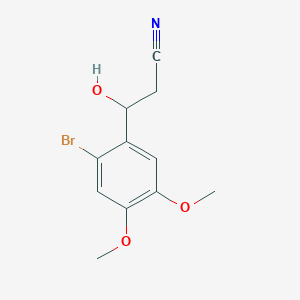

![tert-butyl N-[2-amino-2-(2,4,6-trichlorophenyl)ethyl]carbamate](/img/structure/B13592247.png)

